BCRP Inhibitory Potency: Fumitremorgin A vs. Ko143 vs. Fumitremorgin C
Fumitremorgin A exhibits an IC50 of 2.25 µM for inhibition of human BCRP-mediated efflux of Hoechst 33342 in MDCK2 cells [1]. This potency is approximately 2-3 orders of magnitude weaker than the synthetic analog Ko143, which demonstrates an EC90 of 26 nM for BCRP inhibition and an IC50 of ~10-20 nM in related functional assays [2]. While this suggests Ko143 is a more potent BCRP inhibitor, the significantly lower potency of Fumitremorgin A is a critical experimental variable. It may be advantageous in scenarios requiring partial or graded BCRP inhibition rather than complete blockade, allowing for more nuanced studies of transporter function or for use in cell lines where complete inhibition is cytotoxic.
| Evidence Dimension | BCRP Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2.25 µM (in MDCK2 cells, Hoechst 33342 efflux) |
| Comparator Or Baseline | Ko143: EC90 = 26 nM; IC50 ≈ 10-20 nM (in MDCKII-BCRP cells, mitoxantrone/topotecan reversal) |
| Quantified Difference | Fumitremorgin A is ~86-225x less potent than Ko143 based on available data points |
| Conditions | Assay for target compound: MDCK2 cells expressing human BCRP, preincubated 30 mins, Hoechst 33342 accumulation measured. Assay for comparator: BCRP-mediated reversal of mitoxantrone and topotecan resistance in human and mouse cells. |
Why This Matters
The 100-fold difference in potency dictates that Fumitremorgin A cannot be used as a substitute for Ko143 in experiments requiring complete BCRP inhibition, but may be preferred for partial inhibition studies.
- [1] BindingDB. (n.d.). BDBM50394047: Fumitremorgin A BCRP inhibition data. Retrieved from BindingDB database, entry BDBM50394047. View Source
- [2] Allen, J. D., van Loevezijn, A., Lakhai, J. M., van der Valk, M., van Tellingen, O., Reid, G., ... & Schinkel, A. H. (2002). Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C. Molecular Cancer Therapeutics, 1(6), 417-425. View Source
